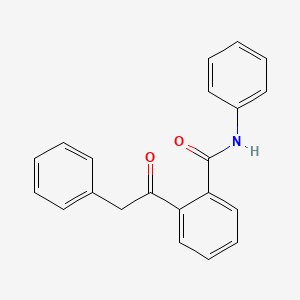![molecular formula C10H16O2 B14594289 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene CAS No. 60734-25-0](/img/structure/B14594289.png)
7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethoxy-5-methylbicyclo[221]hept-2-ene is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
相似化合物的比较
Similar Compounds
- 7,7-Dimethoxy-2-methylbicyclo[2.2.1]hept-5-ene
- 7,7-Dimethoxy-5-ethylbicyclo[2.2.1]hept-2-ene
- 7,7-Dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene
Uniqueness
7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and properties, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
60734-25-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h4-5,7-9H,6H2,1-3H3 |
InChI 键 |
YOPYQQGIZMXXDX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C=CC1C2(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


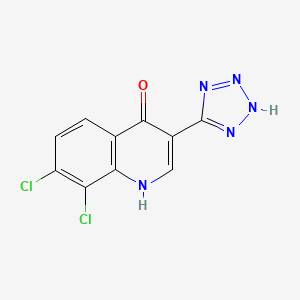

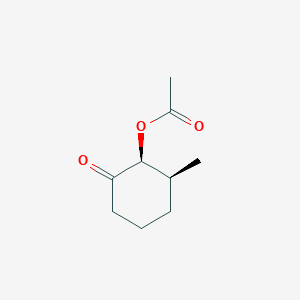
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
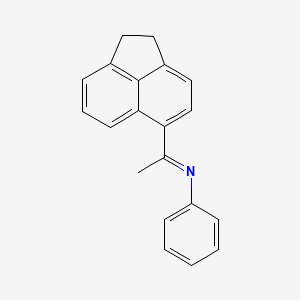
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
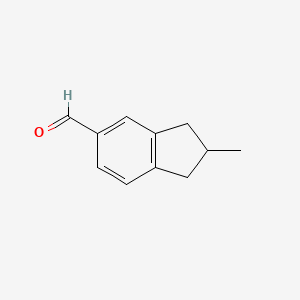
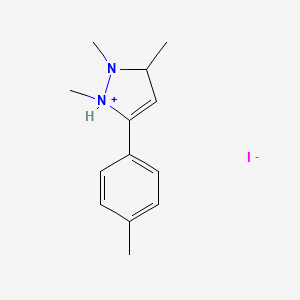
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
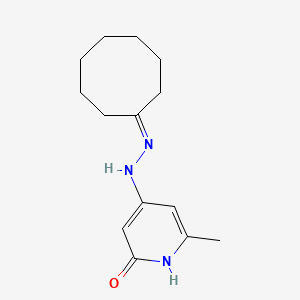
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
